molecular formula C12H18Cl2N2O B6276584 4-amino-1-benzylpiperidin-2-one dihydrochloride CAS No. 2763754-78-3

4-amino-1-benzylpiperidin-2-one dihydrochloride

Cat. No.: B6276584
CAS No.: 2763754-78-3
M. Wt: 277.19 g/mol
InChI Key: WLYCGPQQMOVPPG-UHFFFAOYSA-N
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Description

Significance of Piperidinone Scaffolds in Organic and Medicinal Chemistry Research

Piperidinone scaffolds are of particular interest due to their unique biochemical properties and their role as precursors to the piperidine (B6355638) ring, a structure found in numerous natural products and pharmaceuticals. researchgate.net The versatility of this scaffold makes it a cornerstone in the development of new chemical entities.

Ubiquity in Natural Products and Synthetic Architectures

The piperidine ring is a ubiquitous structural motif present in a vast array of natural products, particularly alkaloids, and is a key component in many drug candidates. researchgate.netnih.govacs.org Consequently, piperidinones, as direct precursors to piperidines, are fundamental in synthetic strategies aimed at producing these complex molecules. researchgate.net The prevalence of the piperidinone skeleton in representative drugs and natural products underscores its importance in medicinal chemistry. researchgate.net This structural framework is integral to compounds designed for a wide range of therapeutic applications, including agents with anticancer, antiviral, and anti-inflammatory properties. researchgate.net

Strategic Value as Versatile Building Blocks for Diversification

Piperidinones are highly valued as functionalized building blocks that facilitate the synthesis of diverse and complex molecules. researchgate.net Their structure typically offers multiple reactive sites, allowing for a variety of chemical modifications. This versatility is crucial for creating libraries of compounds for high-throughput screening in drug discovery programs. For example, 2-piperidone (B129406) has been utilized as a chiral building block for the synthesis of 3-piperidinol alkaloids. acs.orgnih.gov Similarly, 4-piperidone (B1582916) scaffolds are used to develop new series of drug analogues, such as those related to donepezil, a medication used in the management of Alzheimer's disease. nih.govacs.org The ability to readily functionalize the piperidinone core allows researchers to systematically alter a molecule's properties to optimize its biological activity and establish structure-activity relationships. researchgate.net

Overview of the 4-Amino-1-benzylpiperidin-2-one (B1442157) Dihydrochloride (B599025) Core Structure

The specific structure of 4-amino-1-benzylpiperidin-2-one dihydrochloride provides a unique combination of features that are of academic interest for synthetic and medicinal chemistry research.

Defining Structural Features and Their Academic Relevance

The molecular architecture of 4-amino-1-benzylpiperidin-2-one is defined by three key components: the piperidin-2-one ring, a benzyl (B1604629) group at the 1-position, and an amino group at the 4-position.

Piperidin-2-one Ring: This six-membered lactam (a cyclic amide) serves as the core scaffold. nih.gov Specifically, it is a derivative of δ-valerolactam. wikipedia.org The lactam functionality provides a degree of conformational rigidity and contains both a hydrogen bond donor (N-H, if unsubstituted) and acceptor (C=O), which can be crucial for interactions with biological targets.

1-Benzyl Group: The benzyl group attached to the ring's nitrogen atom introduces a significant lipophilic and aromatic component to the molecule. This can influence the compound's solubility and its ability to participate in non-covalent interactions like pi-stacking with aromatic residues in proteins.

4-Amino Group: The primary amino group at the 4-position is a key functional handle. It can act as a hydrogen bond donor or acceptor and serves as a nucleophilic center for further synthetic elaboration, allowing for the attachment of a wide variety of substituents to explore structure-activity relationships.

Dihydrochloride Salt: The compound is presented as a dihydrochloride salt, which indicates that two basic sites in the molecule (likely the 4-amino group and the ring nitrogen, depending on conditions) are protonated. This salt form is typically used to enhance the compound's stability and aqueous solubility, facilitating its handling and use in biological screening assays.

Below is a table summarizing the key chemical properties of the free base form of the compound.

PropertyValueSource
IUPAC Name 4-amino-1-benzylpiperidin-2-one nih.gov
Molecular Formula C₁₂H₁₆N₂O nih.gov
Molecular Weight 204.27 g/mol nih.gov
SMILES C1CN(C(=O)CC1N)CC2=CC=CC=C2 nih.gov
InChI InChI=1S/C12H16N2O/c13-11-6-7-14(12(15)8-11)9-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2 nih.gov
Topological Polar Surface Area 46.3 Ų nih.gov

Contextualization within Piperidinone Derivative Research

Research into piperidinone derivatives is extensive, with chemists synthesizing a wide array of analogues to probe their biological potential. biomedpharmajournal.orgnih.gov For instance, derivatives of 3,5-bis(ylidene)-4-piperidone have been investigated as mimics of curcumin, a natural product with a broad spectrum of biological properties. rsc.orgrsc.org Other studies focus on creating piperidinone-based compounds with antimicrobial or anticancer activities. biomedpharmajournal.orgnih.gov The synthesis of this compound fits within this context as it provides a specific, functionalized scaffold that can be used as a starting point or intermediate for creating novel, more complex molecules. chemicalbook.comresearchgate.net

Research Objectives and Scope for this compound

The primary research objective for a compound like this compound is to serve as a versatile building block or scaffold in the discovery of new bioactive agents. The strategic placement of its functional groups allows for systematic chemical diversification.

The scope of research involving this compound would likely include:

Library Synthesis: Utilizing the reactive 4-amino group for derivatization through reactions such as acylation, alkylation, reductive amination, or sulfonylation. This would generate a library of novel compounds where the properties of the substituent at the 4-position are systematically varied.

Biological Screening: Testing the synthesized library of derivatives against a range of biological targets. Given the broad activities of piperidinone-containing molecules, these compounds could be evaluated for efficacy in various assays, including those for antimicrobial, antifungal, anti-inflammatory, or anticancer activity. researchgate.netbiomedpharmajournal.orgnih.gov

Structure-Activity Relationship (SAR) Studies: Analyzing the biological screening data to establish relationships between the chemical structure of the derivatives and their observed activity. This is a critical step in medicinal chemistry for identifying the key molecular features responsible for a compound's potency and selectivity, guiding the design of more effective therapeutic agents. The table below provides examples of research areas where piperidinone scaffolds have been successfully employed.

Piperidinone Scaffold ApplicationExample Compound/DerivativeResearch FocusSource
Acetylcholinesterase InhibitionDonepezil AnaloguesAlzheimer's Disease nih.gov
Natural Product Mimicry3,5-Bis(ylidene)-4-piperidoneCurcumin Mimics with Diverse Bio-properties rsc.orgrsc.org
Alkaloid Synthesis2-Piperidone Chiral Building BlockSynthesis of 3-Piperidinol Alkaloids acs.orgnih.gov
Antimicrobial AgentsThiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidonesDevelopment of new antibacterial and antifungal agents biomedpharmajournal.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2763754-78-3

Molecular Formula

C12H18Cl2N2O

Molecular Weight

277.19 g/mol

IUPAC Name

4-amino-1-benzylpiperidin-2-one;dihydrochloride

InChI

InChI=1S/C12H16N2O.2ClH/c13-11-6-7-14(12(15)8-11)9-10-4-2-1-3-5-10;;/h1-5,11H,6-9,13H2;2*1H

InChI Key

WLYCGPQQMOVPPG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)CC1N)CC2=CC=CC=C2.Cl.Cl

Purity

95

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for 4 Amino 1 Benzylpiperidin 2 One Dihydrochloride

Retrosynthetic Analysis and Established Synthetic Pathways

Retrosynthetic analysis is a foundational technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.inairitilibrary.comamazonaws.comscitepress.org This process allows chemists to devise a viable synthetic plan by thinking backward from the final product.

For 4-amino-1-benzylpiperidin-2-one (B1442157) dihydrochloride (B599025), a logical retrosynthetic analysis begins with the removal of the hydrochloride salt to yield the free base. The next disconnection targets the C-N bonds attached to the piperidin-2-one core. The N-benzyl bond can be disconnected via a nucleophilic substitution pathway, leading to 4-aminopiperidin-2-one and a benzyl (B1604629) halide. Further analysis of 4-aminopiperidin-2-one suggests a disconnection of the C4-amino bond. A common strategy for this is a functional group interconversion (FGI), where the amino group is envisioned as arising from the reduction of an oxime or through the reductive amination of a ketone. ias.ac.in This leads to a key intermediate: 1-benzyl-4-oxopiperidin-2-one. Finally, the piperidin-2-one ring itself can be disconnected, suggesting precursors for its cyclization, such as functionalized amino acids or esters.

Convergent and Divergent Approaches to the Piperidin-2-one Core

The piperidin-2-one scaffold, also known as a δ-valerolactam, is a crucial heterocyclic motif present in many biologically active compounds. core.ac.uknih.gov Its synthesis can be approached through both convergent and divergent strategies.

Convergent synthesis involves the preparation of separate molecular fragments that are later combined in one or more steps to form the target structure. A notable convergent method for the piperidin-2-one core is the Dieckmann cyclization. core.ac.uk In this approach, precursor molecules like β-amino esters are first acylated with a malonate derivative to form malonamides. These intermediates then undergo an intramolecular condensation reaction to form the piperidine-2,4-dione ring, which can be further modified to yield the desired piperidin-2-one. core.ac.uk

Divergent synthesis , conversely, begins with a common core structure that is systematically modified to create a library of diverse compounds. nih.govacs.org For instance, a pre-formed N-benzyl-4-piperidone can serve as a versatile starting point. google.comguidechem.com From this central intermediate, various synthetic routes can diverge to introduce functionality at different positions, including the eventual formation of the lactam and the introduction of the 4-amino group. This approach is highly efficient for exploring structure-activity relationships in drug discovery. nih.gov

Below is a table summarizing established methods for the synthesis of the piperidin-2-one (δ-valerolactam) ring.

Starting Material Reaction/Method Key Reagents Typical Yield Reference
5-Aminovaleric acidIntramolecular Cyclization2-Nitrophenyl-thiocyanat, Tributylphosphin73% wikipedia.org
CyclopentanoneBeckmann RearrangementHydroxylamine, Acid catalystGood wikipedia.org
GlutarimideSelective ReductionNaBH4VariableN/A
Dicarbonyl compoundsDouble Reductive AminationAmine source (e.g., NH4OAc), Reducing agentModerate to High chim.it

Introduction of the 4-Amino and 1-Benzyl Substituents

With the piperidin-2-one core established, the subsequent steps involve the precise installation of the benzyl group at the N1 position and the amino group at the C4 position.

The introduction of the benzyl group onto the nitrogen atom of the piperidin-2-one ring is typically achieved through N-alkylation. This reaction involves the nucleophilic attack of the nitrogen atom on an electrophilic benzyl source, such as benzyl chloride or benzyl bromide. The reaction is generally performed in the presence of a base to neutralize the acid byproduct. The choice of base and solvent can influence the reaction rate and yield.

Common conditions for N-alkylation are presented in the table below.

Substrate Alkylating Agent Base Solvent Conditions Reference
Piperidin-4-oneBenzyl bromideK2CO3DMF65 °C, 14h researchgate.net
Piperidine (B6355638)Benzyl chlorideK2CO3EtOH80 °C, MicrowaveN/A
PiperidineBenzyl chlorideDIPEADCMRoom Temp, OvernightN/A

The introduction of the amino group at the C4 position is a critical transformation. A highly effective and widely used method is the reductive amination of a ketone precursor, such as N-benzyl-4-oxopiperidin-2-one. researchgate.netresearchgate.net This one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with an ammonia (B1221849) source, followed by its immediate reduction to the corresponding amine. researchgate.net

Various reducing agents can be employed, each with its own advantages regarding reactivity and selectivity. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are common choices for this transformation due to their mild nature and tolerance of various functional groups. chim.it Catalytic hydrogenation over a metal catalyst like palladium on carbon (Pd/C) is another robust method. researchgate.net

An alternative route involves the conversion of the ketone to a 4-oxime using hydroxylamine, followed by the reduction of the oxime to the primary amine using reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. researchgate.net

Method Precursor Key Reagents Reducing Agent Product Reference
Reductive AminationN-benzyl-4-oxopiperidin-2-oneNH4OAc or NH3NaBH3CN or NaBH(OAc)34-amino-1-benzylpiperidin-2-one chim.it
Reductive AminationN-Boc-piperidin-4-one3,4-dichloroanilineH2, Pd/CN-(3,4-dichlorophenyl)piperidin-4-amine researchgate.net
Oxime ReductionN-benzyl-4-(hydroxyimino)piperidin-2-oneHydroxylamine (to form oxime)LiAlH4 or H2/Catalyst4-amino-1-benzylpiperidin-2-one researchgate.net

Dihydrochloride Salt Formation Methodologies

The final step in the synthesis is the formation of the dihydrochloride salt. Since the target molecule contains two basic nitrogen centers (the 4-amino group and the ring nitrogen), it can be protonated twice to form a stable, crystalline dihydrochloride salt. This form often improves solubility and stability. patsnap.comgla.ac.uk

Several methods are available for the preparation of hydrochloride salts. google.com The choice of method often depends on the desired purity, crystallinity, and whether an anhydrous form is required.

Aqueous Hydrochloric Acid : The simplest method involves dissolving the free base in a suitable solvent and adding a stoichiometric amount of concentrated aqueous HCl. However, this can lead to lower yields if the resulting salt has significant solubility in water. google.com

Anhydrous HCl : For obtaining an anhydrous salt, a solution of the free base in an aprotic solvent (e.g., diethyl ether, dioxane, or ethanol) is treated with anhydrous HCl gas or a solution of HCl in an appropriate organic solvent. researchgate.net This method often yields a crystalline product that can be isolated by filtration.

Trialkylsilyl Halides : A modern approach involves the use of a trialkylsilylhalogenide, such as trimethylsilyl (B98337) chloride (TMSCl), which reacts with a protic solvent (like methanol (B129727) or ethanol) in situ to generate anhydrous HCl. This method provides excellent control and often results in high yields of pure, crystalline salts. google.com

Method HCl Source Solvent Advantages Potential Issues Reference
Aqueous HClConcentrated HCl (aq)Water, EthanolSimple, convenientLower yield due to solubility, not anhydrous google.com
Anhydrous HClHCl (gas) or HCl in Ether/DioxaneDiethyl Ether, Dioxane, EthanolHigh yield, provides anhydrous saltHandling of corrosive gas, moisture sensitivity researchgate.net
In Situ GenerationTrialkylsilyl Halide (e.g., TMSCl) + Protic SolventAprotic/Protic mixtureHigh yield, pure crystalline product, good for industrial scaleCost of reagents google.com

Novel and Advanced Synthetic Approaches

While the established pathways provide reliable routes to 4-amino-1-benzylpiperidin-2-one dihydrochloride, modern organic synthesis continues to evolve, offering more efficient and elegant solutions. Advanced approaches often focus on improving step economy, atom economy, and stereocontrol.

Catalytic Methods : Transition metal catalysis has opened new avenues for C-N bond formation. For instance, palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, could potentially be adapted for the introduction of the amino group at the 4-position, possibly from a 4-halopiperidin-2-one precursor. Gold-catalyzed annulation reactions have also been reported for the direct assembly of piperidine rings from N-allenamides and oxime ethers, showcasing the power of catalysis in constructing the core heterocycle. ajchem-a.com

Multicomponent Reactions (MCRs) : MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. A four-component reaction has been reported for the diastereoselective synthesis of piperidin-2-one substituted pyridinium (B92312) salts, demonstrating the feasibility of constructing complex piperidinone structures in a single step. researchgate.net Such strategies could potentially be adapted to build the target molecule's core in a highly convergent fashion.

Stereoselective Synthesis : For applications where a specific stereoisomer is required, asymmetric synthesis is crucial. Chiral auxiliaries, chiral catalysts, and chiral pool starting materials (like amino acids) are the cornerstones of enantioselective piperidine synthesis. scilit.comresearchgate.net For example, asymmetric reduction of a ketone precursor or stereoselective cyclization reactions can be employed to control the stereochemistry at the C4 position. researchgate.net

These advanced methodologies represent the cutting edge of synthetic chemistry and offer promising future pathways for the efficient and selective synthesis of complex piperidine derivatives.

Metal-Catalyzed Coupling and Cyclization Reactions for Piperidinone Rings

The formation of the piperidinone ring, a core component of the target molecule, is frequently accomplished through metal-catalyzed reactions. These methods are valued for their efficiency and ability to construct heterocyclic systems under controlled conditions. Transition metals like palladium, rhodium, iridium, cobalt, and iron play a crucial role in these transformations. nih.govbeilstein-journals.orgnih.gov

One primary route to piperidine and piperidinone scaffolds is the hydrogenation of pyridine (B92270) precursors. nih.gov For instance, various pyridine derivatives have been successfully hydrogenated using a heterogeneous cobalt catalyst based on titanium nanoparticles, allowing for conversions to the corresponding piperidines in water as a solvent. nih.gov Similarly, iridium(I) catalysts containing P,N-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov While these methods yield piperidines, subsequent oxidation or functionalization is required to obtain the piperidin-2-one structure.

More direct cyclization strategies include transition metal-catalyzed [2+2+2] cycloaddition reactions, which provide a powerful tool for the de novo construction of pyridine ring systems from nitriles and alkynes. rsc.org These can then be reduced to piperidines. Iron-catalyzed domino reactions also represent an emerging area, enabling coupling reactions that can construct complex heterocyclic scaffolds. beilstein-journals.orgnih.gov For example, iron has been shown to catalyze the cross-coupling of alkyl halides with pendant olefins, initiating a cyclization that can form ring systems prior to the final coupling step. nih.gov Another innovative approach involves a metal-catalyzed ring expansion/cross-coupling cascade, which has been used to construct medium-sized and macrolactones and demonstrates the potential of such strategies for lactam (piperidinone) synthesis. nih.gov

Photochemical methods offer another avenue; for example, the [2+2] intramolecular cycloaddition of dienes can yield bicyclic piperidinones, which can be further processed. nih.gov Radical-based cyclizations, such as the 6-endo-dig reductive hydroamination/cyclization of alkynes, can also produce the piperidine skeleton. nih.gov

Table 1: Examples of Metal-Catalyzed Reactions for Piperidine/Piperidinone Synthesis

Catalyst System Reaction Type Substrate Product Key Features Reference
Cobalt on TiO₂/Melamine Hydrogenation Substituted Pyridines Substituted Piperidines Acid-free, aqueous solvent nih.gov
Iridium(I) with P,N-ligand Asymmetric Hydrogenation 2-Substituted Pyridinium Salts Chiral Piperidines Stereoselective nih.gov
Iron Catalysts Domino Coupling/Cyclization Iodoalkanes with Olefins Cyclized Piperidines Earth-abundant metal nih.gov
Palladium(0) Cascade Cyclization Pyridine Precursors Functionalized Piperidines Stereoselective, mild conditions nih.gov

Stereoselective and Asymmetric Synthesis of Chiral Piperidin-2-one Derivatives

Achieving stereocontrol is a critical aspect of modern synthetic chemistry, particularly for producing enantiomerically pure compounds. Several strategies have been developed for the asymmetric synthesis of chiral piperidin-2-one derivatives.

A prominent method utilizes chiral auxiliaries derived from carbohydrates. For example, D-arabinopyranosylamine has been employed as a stereodifferentiating auxiliary in a domino Mannich–Michael reaction. researchgate.netcdnsciencepub.com The reaction of O-pivaloylated arabinosylaldimines with Danishefsky's diene (1-methoxy-3-(trimethylsiloxy)butadiene) yields N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.netcdnsciencepub.com These intermediates can be further modified; for instance, a subsequent conjugate cuprate (B13416276) addition leads to 2,6-cis-substituted piperidinones, while enolate alkylation produces 2,3-trans-substituted dehydropiperidinones. researchgate.netcdnsciencepub.com

Other asymmetric approaches include:

Aza-Michael Synthesis : Divinyl ketones have been used in an efficient aza-Michael reaction to prepare 4-piperidone (B1582916) scaffolds that are substituted at the 2-position, which can serve as precursors to chiral piperidin-2-ones. acs.org

Asymmetric Hydrogenation : The stereoselective hydrogenation of unsaturated piperidinones, followed by the reduction of the lactam group, can yield cis-configured 2,4-disubstituted piperidines. nih.gov Catalytic systems like rhodium(I) with a P-chiral bisphosphorus ligand are effective for the enantioselective asymmetric hydrogenation of related heterocyclic compounds. nih.gov

Continuous Flow Protocols : A highly diastereoselective continuous flow protocol has been developed for the rapid synthesis of α-chiral piperidine derivatives in moderate to good yields and with high diastereoselectivities. thieme-connect.com

These methods provide robust pathways to chiral piperidin-2-one building blocks, which are essential for constructing complex molecules with specific stereochemistry.

Table 2: Diastereoselective Synthesis of α-Chiral Piperidines in a Flow Protocol

R-Group of Grignard Reagent Yield (%) Diastereomeric Ratio (dr)
Phenyl 82% 93:7
4-Methoxyphenyl 84% 93:7
4-Chlorophenyl 82% 93:7
2-Thienyl 88% >99:1
3,5-Dimethoxyphenyl 79% 93:7

Data synthesized from representative examples in the cited literature. thieme-connect.com

Biocatalytic and Enzymatic Synthetic Routes for Piperidinones

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. kcl.ac.uk Enzymes such as transaminases, imine reductases, and oxidases have been successfully applied to the synthesis of piperidine and piperidinone scaffolds. researchgate.netmdpi.com

Key biocatalytic strategies include:

Transaminase and Galactose Oxidase Cascades : A one-pot, three-step biocatalytic cascade using transaminase and galactose oxidase enzymes has been developed to synthesize trihydroxypiperidine iminosugars directly from monosaccharides. researchgate.net This approach avoids the need for protecting groups and the isolation of intermediates. researchgate.net

Imine Reductases (IREDs) : IREDs facilitate the production of chiral amines by catalyzing the asymmetric reductive amination of ketones or aldehydes. mdpi.com This is highly relevant for establishing the stereocenter at the 4-position of the piperidinone ring. Engineered IREDs have been used for the kilogram-scale synthesis of chiral amine-containing pharmaceuticals. mdpi.com

Combined Biocatalytic and Chemical Reactions : A novel approach combines scalable enzymatic C–H oxidation with radical cross-coupling to achieve a modular and enantioselective synthesis of complex piperidine derivatives. chemistryviews.org For example, enzymes can introduce hydroxyl groups into simple piperidines, which then undergo Ni-electrocatalytic decarboxylative cross-coupling reactions with aryl iodides. chemistryviews.org

Multi-enzyme Cascades : A one-pot cascade process involving an ω-transaminase (TA) and a monoamine oxidase (MAO-N) has been reported for the synthesis of chiral 2,5-disubstituted pyrrolidines, highlighting the potential of such multi-enzyme systems for constructing related piperidine heterocycles with excellent enantio- and diastereoselectivity. researchgate.net

These enzymatic methods provide environmentally benign routes to high-value, enantiopure piperidines and their derivatives, streamlining the synthesis of medicinally important molecules. researchgate.netchemistryviews.org

Chemical Derivatization and Scaffold Functionalization

Once the core 4-amino-1-benzylpiperidin-2-one scaffold is synthesized, its functional groups can be modified to explore structure-activity relationships and develop new chemical entities.

Strategies for Modifying the Amino Group (e.g., Amidation, Alkylation)

The primary amino group at the 4-position is a key site for derivatization. Common modifications include alkylation and acylation to form amides and sulfonamides.

Reductive Amination : This is a widely used method for introducing alkyl groups. The amino group can react with an aldehyde or ketone to form an imine, which is then reduced in situ using a reducing agent like sodium triacetoxyborohydride. nih.gov This strategy was used to explore a wide variety of analogs in a 4-aminopiperidine (B84694) (4AP) series, starting from the reductive amination of 4-amino-1-Boc-piperidine with 2-phenyl acetaldehyde. nih.gov

Direct Alkylation : The amino group can also be alkylated directly using alkyl halides, though this method can sometimes lead to over-alkylation. nih.gov

Amidation and Sulfonylation : Acylation with acyl chlorides (e.g., benzoyl chloride) or sulfonylation with sulfonyl chlorides (e.g., benzenesulfonyl chloride) under basic conditions readily converts the amino group into the corresponding amides and sulfonamides. nih.gov A novel strategy for alkylation can also proceed via amide activation using triflic anhydride (B1165640) (Tf₂O). rsc.org

Reductive Functionalization : Amides can be activated and subsequently undergo reductive alkylation with Grignard or organolithium reagents, providing a versatile one-pot method for introducing diverse substituents. nih.gov

These modifications allow for the systematic exploration of functionality at the 4-position, which is often crucial for biological activity. nih.gov

Modifications of the Benzyl Moiety and Piperidin-2-one Ring

The N-benzyl group and the piperidin-2-one ring itself offer additional sites for chemical modification to fine-tune the molecule's properties.

Benzyl Moiety Modification : The aromatic ring of the N-benzyl group can be substituted at various positions (ortho, meta, para). A series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-(substituted benzyl) piperidines were synthesized with substituents like trifluoromethyl at the ortho position of the benzyl ring to investigate structure-activity relationships. nih.gov These modifications are typically introduced by starting with an appropriately substituted benzyl bromide or benzylamine (B48309) during the initial synthesis of the piperidine ring. chemicalbook.com

Piperidin-2-one Ring Functionalization : The piperidinone ring can be functionalized through various organometallic coupling reactions. rsc.org For example, dehydropiperidinones can be iodinated at the enamine structure. rsc.org Subsequent iodine-magnesium exchange generates a Grignard reagent, which can then react with electrophiles like alkyl, aryl, or acyl halides to introduce substituents onto the ring. rsc.org This approach allows for precise modification of the heterocyclic core.

Development of 4-Amino-1-benzylpiperidin-2-one Conjugates and Hybrid Molecules

Molecular hybridization is a strategy in medicinal chemistry where two or more pharmacophores are combined into a single molecule. nih.gov This can lead to compounds with improved affinity, selectivity, or a modified biological profile. The 4-amino-1-benzylpiperidin-2-one scaffold is a versatile building block for creating such conjugates.

Conjugation Strategy : Hybrid molecules can be designed as conjugated hybrids, where two distinct moieties are connected via a linker, which may or may not be metabolically cleavable. nih.gov

Amino Acid Conjugates : A common approach involves coupling amino acids to the piperidine scaffold. A series of new amino acid-4-benzylpiperidine conjugates were synthesized by coupling Boc-protected amino acids with 4-benzylpiperidine (B145979) using EDCI and HOBt as coupling agents. chemijournal.com After synthesis, the Boc-protecting group is removed to yield the final hybrid molecule. chemijournal.com This strategy leverages the biocompatibility and structural diversity of amino acids. nih.gov

Heterocycle Hybrids : The scaffold can be linked to other heterocyclic systems known for their biological activity. For example, a series of molecular hybrids were developed by linking an N-(1-benzylpiperidin-4-yl) moiety to a 5-phenyl-1,3,4-oxadiazole core via a thioether linkage. researchgate.net

Antibiotic Conjugates : In a broader context, the concept of conjugation is used to overcome challenges like antibiotic resistance. Linking antimicrobial peptides (AMPs) to conventional antibiotics is a strategy to enhance the drug's ability to penetrate bacterial cell membranes. mdpi.com This principle of using one molecular component to improve the properties of another can be applied to conjugates of 4-amino-1-benzylpiperidin-2-one.

The development of such hybrid molecules represents a rational design approach to create novel compounds with potentially enhanced or multi-target activities. researchgate.net

Advanced Structural Elucidation and Conformational Analysis of 4 Amino 1 Benzylpiperidin 2 One Dihydrochloride

High-Resolution Spectroscopic Characterization

The definitive assignment of the molecular structure and functional group analysis of 4-amino-1-benzylpiperidin-2-one (B1442157) dihydrochloride (B599025) relies on a suite of high-resolution spectroscopic techniques. However, specific experimental data for this compound are not available in the public domain.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques) for Structural Assignments

While NMR spectroscopy is a cornerstone for determining the precise connectivity and stereochemistry of organic molecules, published 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR data for 4-amino-1-benzylpiperidin-2-one dihydrochloride could not be located. Such data would be essential for assigning the chemical shifts of the protons and carbons in the piperidinone ring, the benzyl (B1604629) group, and for confirming the position of the amino substituent.

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule. For this compound, one would expect to observe characteristic vibrational modes for the amine (N-H stretching and bending), the amide carbonyl (C=O stretching), and the aromatic benzyl group (C-H and C=C stretching). However, specific experimental IR and Raman spectra with peak assignments for this compound are not documented in available scientific resources.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry is employed to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of this compound. Analysis of the fragmentation patterns would help to identify characteristic cleavages of the piperidinone ring and the loss of the benzyl group. At present, detailed mass spectral data and fragmentation analysis for this specific compound have not been published.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and conformation.

Single Crystal X-ray Diffraction Analysis of this compound

The successful growth of a single crystal of this compound would allow for its analysis by X-ray diffraction. This would reveal its crystal system, space group, and unit cell dimensions, providing an unambiguous determination of its solid-state architecture. To date, no such crystallographic data has been deposited in crystallographic databases or published in scientific journals.

Insights into Hydrogen Bonding and Crystal Packing Arrangements

The dihydrochloride salt form of the compound, along with the presence of the amino and carbonyl groups, suggests the potential for an extensive network of hydrogen bonds. These interactions would play a crucial role in the crystal packing arrangement, influencing the physical properties of the solid. A detailed analysis of these intermolecular forces is contingent on the availability of single-crystal X-ray diffraction data, which is currently unavailable.

Conformational Dynamics and Isomerism of this compound

The conformational landscape of this compound is complex, governed by the interplay of the piperidin-2-one ring's inherent flexibility, the steric and electronic influences of the N-benzyl and C4-amino substituents, and the effects of protonation in the dihydrochloride salt. Understanding these dynamics is crucial for elucidating its three-dimensional structure and potential interactions in a biological context.

Solution-State Conformational Analysis by Advanced NMR Techniques

While the piperidine (B6355638) ring in simple systems often adopts a chair conformation, the presence of the sp²-hybridized carbonyl carbon in the piperidin-2-one ring typically leads to distorted conformations such as a half-chair or a twist-boat to alleviate torsional strain. The exact conformational preference in solution for this compound would be investigated using a suite of advanced Nuclear Magnetic Resonance (NMR) techniques.

One-dimensional ¹H NMR spectroscopy provides initial insights through the analysis of chemical shifts and scalar coupling constants (J-values). The magnitude of vicinal coupling constants (³JHH) between protons on adjacent carbons can, via the Karplus equation, give an estimate of the dihedral angles and thus information about the ring's pucker.

Two-dimensional NMR techniques are indispensable for a more detailed analysis:

COSY (Correlation Spectroscopy): Establishes proton-proton scalar coupling networks, confirming the connectivity within the piperidin-2-one ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, aiding in the unambiguous assignment of ¹H and ¹³C signals.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful tools for determining through-space proximity of protons. For 4-amino-1-benzylpiperidin-2-one, NOE/ROE correlations would be key to defining the relative orientation of the substituents. For instance, observing a cross-peak between the benzyl protons and specific protons on the piperidin-2-one ring would help define the orientation of the benzyl group. Similarly, correlations between the C4-proton and other ring protons would elucidate the axial or equatorial preference of the amino group.

In the dihydrochloride form, both the exocyclic amino group and the piperidine ring nitrogen are expected to be protonated. This protonation can significantly influence the conformational equilibrium. Studies on similar 4-substituted piperidinium (B107235) salts have shown that protonation can stabilize a conformation where a polar substituent at C4 occupies an axial position due to favorable electrostatic interactions. nih.gov Thus, it is plausible that the protonated amino group (-NH₃⁺) in the title compound would exhibit a greater preference for the axial orientation than a neutral amino group would.

Variable-temperature (VT) NMR experiments would also be employed to study the dynamic processes, such as ring inversion. By monitoring the changes in the NMR spectrum as a function of temperature, it is possible to determine the coalescence temperature and subsequently calculate the energy barrier for conformational interconversion. nih.gov

A hypothetical table of expected ¹H NMR data for a preferred conformer is presented below, illustrating the type of information that would be sought in such an analysis.

Proton AssignmentExpected Chemical Shift (ppm)Expected MultiplicityKey NOE/ROE Correlations
Benzyl-CH₂~4.5Singlet or AB quartetPhenyl protons, H-3, H-5
Phenyl-H7.2-7.4MultipletBenzyl-CH₂
H-3eq~2.8ddH-3ax, H-4
H-3ax~2.5ddH-3eq, H-4
H-4~3.5MultipletH-3 protons, H-5 protons
H-5eq~2.2dddH-5ax, H-6 protons
H-5ax~1.9dddH-5eq, H-6 protons
H-6eq~3.4dddH-6ax, H-5 protons
H-6ax~3.1dddH-6eq, H-5 protons

Stereochemical Purity Assessment and Enantiomeric Excess Determination

Since the 4-position of the piperidin-2-one ring is a stereocenter, this compound can exist as a pair of enantiomers, (R)- and (S)-. The assessment of stereochemical purity and the determination of enantiomeric excess (e.e.) are critical for any chiral compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for separating enantiomers and quantifying their ratio. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. By integrating the peak areas of the two enantiomer signals, the e.e. can be accurately calculated.

NMR spectroscopy in the presence of chiral resolving agents (CRAs) offers an alternative or complementary method.

Chiral Derivatizing Agents (CDAs): The racemic amine can be reacted with an enantiomerically pure CDA (e.g., Mosher's acid chloride) to form a mixture of diastereomers. These diastereomers have distinct NMR spectra, and the integration of specific, well-resolved signals allows for the determination of the original enantiomeric ratio. researchgate.net

Chiral Solvating Agents (CSAs): These agents form transient, weak diastereomeric complexes with the enantiomers of the analyte. This can induce small but measurable differences in the chemical shifts of the enantiomers, allowing for their quantification by NMR. researchgate.net Lanthanide-based chiral shift reagents can also be used for this purpose.

The enantiomeric excess is calculated using the formula: e.e. (%) = (|[R] - [S]| / ([R] + [S])) x 100

where [R] and [S] are the concentrations or peak areas of the respective enantiomers.

MethodPrincipleExpected Outcome
Chiral HPLCDifferential interaction with a chiral stationary phase.Two separate peaks with different retention times for (R)- and (S)-enantiomers.
NMR with CDACovalent reaction to form diastereomers.Separate sets of signals in the NMR spectrum for each diastereomer.
NMR with CSAFormation of transient diastereomeric complexes.Splitting of signals for the enantiomers in the NMR spectrum.

Interconversion Barriers and Preferred Conformations

The piperidin-2-one ring is not static but undergoes rapid conformational interconversion at room temperature. The primary process is likely a ring flip between two primary low-energy conformations. The presence of the bulky N-benzyl group and the C4-amino group introduces specific steric and electronic constraints that influence both the energy of these conformations and the barrier to their interconversion.

The energy barrier to ring inversion can be experimentally determined using dynamic NMR (DNMR) spectroscopy. By acquiring spectra at various temperatures, one can observe the broadening and eventual coalescence of signals corresponding to protons that exchange between magnetically non-equivalent environments during the conformational change. The energy barrier (ΔG‡) can then be calculated from the coalescence temperature and the frequency difference between the exchanging signals. For piperidine rings, these barriers are typically in the range of 10-15 kcal/mol. The presence of the lactam functionality and the bulky substituents in the title compound would be expected to modulate this value.

Theoretical and Computational Chemistry Studies on 4 Amino 1 Benzylpiperidin 2 One Dihydrochloride

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), provide deep insights into a molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution Analysis

DFT studies are a cornerstone for analyzing the electronic structure of molecules like 4-amino-1-benzylpiperidin-2-one (B1442157) dihydrochloride (B599025). Such an analysis would involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement. From this optimized structure, the energies and shapes of the molecular orbitals can be calculated.

A key aspect of this is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity.

Furthermore, a charge distribution analysis, often visualized through a Molecular Electrostatic Potential (MEP) map, would reveal the electron-rich and electron-deficient regions of the molecule. For 4-amino-1-benzylpiperidin-2-one dihydrochloride, one would expect electron-rich areas around the oxygen and nitrogen atoms, indicating sites susceptible to electrophilic attack, while regions around hydrogen atoms would likely be electron-poor.

Table 1: Illustrative HOMO-LUMO Data from a Related Benzylpiperidine Derivative

Parameter Value (eV)
HOMO Energy -6.50
LUMO Energy -1.25
Energy Gap (ΔE) 5.25

Note: This data is hypothetical and serves as an example of what a DFT calculation might yield. Actual values for this compound would require specific computation.

Global Reactivity Descriptors and Electrophilicity Indices

From the HOMO and LUMO energies, a range of global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide a more nuanced understanding than the HOMO-LUMO gap alone. Important descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I-A)/2.

Chemical Softness (S): The reciprocal of hardness (1/η), indicating how easily the electron cloud can be polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment, calculated as χ2/(2η).

These parameters are invaluable for comparing the reactivity of a series of related compounds.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Quantum chemical calculations are also employed to predict various spectroscopic properties. For instance, theoretical vibrational frequencies (infrared and Raman spectra) can be computed and compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. Similarly, NMR chemical shifts (1H and 13C) can be calculated to assist in the interpretation of experimental NMR spectra. The correlation between predicted and experimental spectra serves as a powerful validation of the computational model used.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular modeling and dynamics simulations are essential for understanding the conformational behavior of a molecule and its interactions with biological systems over time.

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics

The piperidin-2-one ring in this compound is not planar and can adopt several different conformations (e.g., chair, boat, twist-boat). Molecular mechanics and molecular dynamics (MD) simulations can be used to explore the potential energy surface of the molecule.

This involves systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The results can be plotted as an energy landscape, which identifies the low-energy, stable conformations and the energy barriers between them. MD simulations further provide a dynamic view of how the molecule behaves in a simulated environment (e.g., in water) over a period of time, revealing the flexibility and preferred conformations of the molecule in a more realistic setting.

Ligand-Protein Docking Studies for Elucidating Binding Modes with Proposed Biological Targets

Given the structural similarities to other biologically active benzylpiperidine compounds, this compound could potentially interact with various protein targets. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.

Potential biological targets for this compound could include, but are not limited to, sigma receptors (σ1 and σ2), dopamine (B1211576) receptors (e.g., D2), and acetylcholinesterase, based on studies of analogous structures. A docking study would involve placing the 3D structure of the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. The results would provide insights into the plausible binding poses and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) that stabilize the ligand-protein complex. This information is crucial for understanding the potential mechanism of action and for guiding the design of more potent and selective analogs.

Table 2: Potential Biological Targets for Docking Studies Based on Analogous Compounds

Protein Target Therapeutic Area
Sigma-1 Receptor (σ1R) Neurological Disorders
Sigma-2 Receptor (σ2R) Cancer, Neurological Disorders
Dopamine D2 Receptor Schizophrenia, Parkinson's Disease

Molecular Dynamics Simulations to Investigate Binding Stability and Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide critical insights into how it interacts with a biological target, such as a receptor or enzyme, and the stability of the resulting complex.

The process typically begins by docking the compound into the known three-dimensional structure of a target protein. This initial static pose is then subjected to simulation in a virtual environment that mimics physiological conditions, including solvent (water), ions, temperature, and pressure. Over a simulation period, often spanning hundreds of nanoseconds, the trajectory of every atom is calculated, revealing the dynamic nature of the ligand-protein interactions.

Key analyses performed on MD simulation trajectories for the this compound-protein complex include:

Root Mean Square Deviation (RMSD): This metric is calculated for the protein's backbone atoms and the ligand's heavy atoms to assess the structural stability of the complex. A stable RMSD value over time suggests that the simulation has reached equilibrium and the ligand remains securely bound in the binding pocket.

Root Mean Square Fluctuation (RMSF): This analysis identifies the flexibility of different parts of the protein, highlighting which amino acid residues are most affected by the ligand's binding.

Interaction Analysis: Throughout the simulation, the specific interactions between the compound and the protein are monitored. This includes hydrogen bonds, hydrophobic contacts, ionic bonds, and water-mediated bridges. For instance, the protonated amino group of the ligand might form a stable hydrogen bond with an acidic residue like aspartate or glutamate (B1630785) in the binding site, an interaction that can be crucial for binding affinity. mdpi.com

These simulations can reveal not just which interactions are present, but also how persistent they are, providing a detailed picture of the binding mode and stability that is often not apparent from static docking models alone. mdpi.comnih.gov

Table 1: Illustrative MD Simulation Interaction Analysis for a Ligand-Protein Complex

Ligand MoietyInteracting Protein ResidueInteraction TypeInteraction Occupancy (%)
Protonated Amino GroupAsp110Hydrogen Bond, Ionic95.2
Benzyl (B1604629) RingPhe288, Trp300Hydrophobic (π-π stacking)88.5
Carbonyl OxygenSer114Hydrogen Bond (Water-mediated)65.7
Piperidinone RingVal189, Leu192Hydrophobic (Van der Waals)72.1

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics

QSAR and cheminformatics are disciplines that correlate the chemical structure of compounds with their biological activity using statistical models. These approaches are invaluable for optimizing lead compounds and designing new molecules with improved potency and desired properties.

Development of Predictive Models for Biological Activity Based on Molecular Descriptors

QSAR models are built on the principle that the biological activity of a compound is a function of its physicochemical properties. To develop a predictive model for a series of analogues of 4-amino-1-benzylpiperidin-2-one, a dataset of these compounds with their experimentally measured biological activities (e.g., binding affinity Ki or inhibitory concentration IC50) is required.

For each compound in the series, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecule's structure and properties:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges and dipole moment. For example, the distribution of charges around the piperidinone ring could influence receptor binding.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. The bulk of the benzyl group, for instance, is a key steric feature. nih.gov

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, most commonly represented by LogP (the logarithm of the partition coefficient between octanol (B41247) and water). nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like branching and connectivity.

Using statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is generated that links a selection of these descriptors to the biological activity. A robust QSAR model can then be used to predict the activity of new, unsynthesized derivatives, guiding medicinal chemistry efforts. nih.gov

Fragment-Based QSAR and Ligand Efficiency Analysis

This analysis is often complemented by the calculation of Ligand Efficiency (LE) metrics. These metrics are used to assess the quality of a compound by normalizing its potency for its size or other properties. They help identify smaller, more efficient binders that may be better starting points for optimization. uniba.it

Table 2: Common Ligand Efficiency Metrics

MetricFormulaDescription
Ligand Efficiency (LE)ΔG / NheavyMeasures the binding energy per heavy (non-hydrogen) atom.
Binding Efficiency Index (BEI)pKi / MW (kDa)Relates the binding affinity (pKi) to the molecular weight in kilodaltons. researchgate.net
Lipophilic Ligand Efficiency (LLE)pKi - LogPMeasures the potency of a compound relative to its lipophilicity, helping to avoid compounds that achieve potency simply through high lipophilicity, which often leads to poor pharmacokinetic properties. nih.gov

By using these metrics, chemists can prioritize compounds that have a good balance of potency and drug-like properties, leading to more efficient lead optimization campaigns. nih.gov

Virtual Screening and Library Design Based on Computational Predictions

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This process can be performed using either ligand-based or structure-based methods.

Ligand-Based Virtual Screening (LBVS): If the 3D structure of the biological target is unknown, but a set of active molecules like 4-amino-1-benzylpiperidin-2-one exists, a pharmacophore model can be built. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for biological activity. This pharmacophore is then used as a 3D query to search compound databases for molecules that match these features. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, molecular docking can be used to screen libraries. In this process, each molecule in the library is computationally placed into the binding site of the target, and its binding pose and affinity are estimated using a scoring function. mdpi.com Compounds with the best scores are selected for further experimental testing.

Based on the predictions from QSAR models and the results of virtual screening, new libraries of compounds can be designed. For example, a library of derivatives of 4-amino-1-benzylpiperidin-2-one could be created in silico by systematically modifying the benzyl group or the amino substituent. This focused library can then be computationally evaluated to prioritize the most promising candidates for chemical synthesis and biological assay, streamlining the discovery process. mdpi.com

Investigation of Biological Interactions and Mechanistic Insights of 4 Amino 1 Benzylpiperidin 2 One Dihydrochloride

Target Identification and Engagement Studies (In Vitro)

In vitro studies on analogous compounds are crucial for identifying potential molecular targets and understanding the initial interactions that trigger a biological response. These investigations have centered on enzyme inhibition and receptor binding profiles.

Derivatives of the core structure of 4-amino-1-benzylpiperidin-2-one (B1442157) have been evaluated against a range of enzymes implicated in various disease pathologies.

Cholinesterases: N-benzylpiperidine derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme critical in the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. For instance, certain 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives have demonstrated potent AChE inhibitory activity, with IC50 values in the low micromolar to sub-micromolar range.

Proteasome: The piperidone scaffold, a key feature of the subject compound, is present in molecules that exhibit proteasome inhibition. Certain novel piperidone compounds were found to increase the levels of poly-ubiquitinated proteins in lymphoma and colon cancer cell lines, which is indicative of proteasome inhibition and can lead to cytotoxic effects.

USP1/UAF1 Deubiquitinase: The deubiquitinase complex USP1-UAF1 is a key regulator of the DNA damage response and is considered a target for cancer therapy. Potent and selective small-molecule inhibitors of USP1/UAF1 have been identified, and some of these contain piperidine (B6355638) moieties. These inhibitors can reverse resistance to DNA-damaging agents like cisplatin (B142131) in cancer cells. For example, pimozide, a diphenylbutylpiperidine derivative, was identified as a noncompetitive inhibitor of USP1/UAF1 with a Ki of 0.5 μM.

Sterol Biosynthesis Enzymes: Chemical inhibition of sterol biosynthesis is a known mechanism for certain pharmaceutical agents. A review of sterol-inhibiting compounds noted that piperidine and piperazine (B1678402) substructures are common in molecules that inhibit enzymes in the cholesterol biosynthesis pathway, such as 7-dehydrocholesterol (B119134) reductase (DHCR7).

Pyruvate Kinase M2 (PKM2): PKM2 is a key enzyme in aerobic glycolysis, a metabolic pathway often exploited by cancer cells. The identification of small molecules that selectively inhibit PKM2 is an active area of cancer drug development. While direct inhibition by a 4-amino-1-benzylpiperidin-2-one structure has not been reported, the screening of diverse chemical libraries for PKM2 inhibitors is ongoing.

Table 1: Enzyme Inhibition by Structurally Related Compounds

Enzyme Target Compound Class/Example Inhibition Data (IC50/Ki) Reference
Acetylcholinesterase (AChE) 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivative IC50 = 0.91 µM
Proteasome 1-dichloroacetyl-3,5-bis(benzylidene)-4-piperidones Activity confirmed by poly-ubiquitinated protein accumulation
USP1/UAF1 Deubiquitinase Pimozide (diphenylbutylpiperidine derivative) Ki = 0.5 µM (noncompetitive)
Sterol Biosynthesis (DHCR7) Compounds with piperidine/piperazine substructures (e.g., Haloperidol) Qualitative inhibition reported

The interaction of 4-amino-1-benzylpiperidin-2-one analogs with specific receptors has been a significant area of investigation, particularly concerning Protein Kinase B (Akt) and muscarinic receptors.

Protein Kinase B (Akt): Akt is a serine/threonine protein kinase that is a central node in signaling pathways promoting cell proliferation and survival; it is frequently deregulated in cancer. A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine derivatives have been developed as potent, ATP-competitive inhibitors of Akt. These compounds have shown nanomolar potency and selectivity for Akt over other related kinases. Another small molecule, API-1, which contains an amino group, was found to bind directly to the pleckstrin homology (PH) domain of Akt, preventing its translocation to the cell membrane and subsequent activation.

Muscarinic Receptors: These G-protein coupled receptors are involved in numerous physiological functions. While direct data for the subject compound is unavailable, various molecules incorporating a piperidine ring have been developed as ligands for muscarinic receptors. For example, TBPB (1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one) is an allosteric agonist of the M1 muscarinic receptor.

Table 2: Receptor Binding Activity of Structurally Related Compounds

Receptor Target Compound Class/Example Binding/Activity Data Reference
Protein Kinase B (Akt) 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides Nanomolar inhibitors
Protein Kinase B (Akt) API-1 Binds directly to Akt PH domain
Muscarinic M1 Receptor TBPB (bipiperidine derivative) Allosteric agonist

Understanding the kinetics and thermodynamics of how a ligand binds to its target protein provides deeper mechanistic insight. Studies on related compounds have revealed specific binding modes. For the 4-amino-piperidine derivatives that inhibit Akt, crystal structures show that they act as ATP-competitive inhibitors, binding within the ATP-binding site of the enzyme. In contrast, some inhibitors of the USP1/UAF1 deubiquitinase complex, such as pimozide, have been shown to act through a noncompetitive mechanism, suggesting they bind to an allosteric site rather than the active site. These distinct interaction modes highlight the versatile binding capabilities of the piperidine scaffold.

Cellular and Molecular Mechanistic Studies (In Vitro and Preclinical Models)

Following target identification, cellular assays are employed to understand the downstream consequences of these molecular interactions, including effects on cell viability and specific signaling pathways.

Consistent with their ability to inhibit key enzymes and receptors involved in cell growth, various analogs have demonstrated significant antiproliferative or cytotoxic effects in cancer cell lines.

Novel piperidone compounds were shown to be cytotoxic to a broad range of human cancer cell lines, including breast, pancreatic, leukemia, lymphoma, and colon cancer, with cytotoxic concentrations (CC50) in the low micromolar to nanomolar range.

Inhibitors of USP1/UAF1 have been shown to potentiate the cytotoxicity of cisplatin in non-small cell lung cancer and osteosarcoma cells.

A new class of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides demonstrated potent antiproliferative activity against the DU-145 prostate cancer cell line, with GI50 values in the submicromolar range. Further investigation revealed these compounds act as tubulin inhibitors.

Table 3: Antiproliferative/Cytotoxic Effects of Related Compounds on Cancer Cell Lines

Cell Line(s) Compound Class/Example Effect/Potency (CC50/GI50) Reference
Lymphoma, Colon 1-dichloroacetyl-3,5-bis(benzylidene)-4-piperidones Low µM to nM range (CC50)
DU-145 (Prostate) 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides Sub-µM range (GI50)
Non-small cell lung cancer USP1/UAF1 inhibitors Potentiates cisplatin cytotoxicity

The antiproliferative effects observed are often the result of modulating critical intracellular signaling pathways.

Apoptotic Pathways: The cytotoxic piperidones were found to induce cell death via the intrinsic apoptotic pathway, characterized by the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspase-3/7. They also caused DNA fragmentation, evidenced by an increase in the sub-G0/G1 cell population.

Wnt/β-Catenin Signaling: The Wnt/β-catenin pathway is a critical regulator of cell proliferation and is often hyperactivated in cancers like colorectal cancer. While direct modulation by a 4-amino-1-benzylpiperidin-2-one structure is not documented, the development of small molecules that inhibit this pathway is a major therapeutic goal. For example, the drug nitazoxanide (B1678950) was found to inhibit Wnt signaling by targeting the enzyme PAD2, which leads to the citrullination and subsequent degradation of β-catenin.

PI3K/Akt/mTOR Pathway: As potent inhibitors of Akt have been developed from the 4-aminopiperidine (B84694) scaffold, this represents a primary mechanism of action. Inhibition of Akt would directly affect downstream signaling that promotes cell survival and proliferation, providing a clear molecular basis for the observed antiproliferative effects.

Phenotypic Screening in Defined Biological Systems

Phenotypic screening of compounds containing the 4-aminopiperidine or N-benzylpiperidine scaffold has revealed significant activities across various biological systems. Derivatives of 4-aminopiperidine have been identified as a potent class of cognition-enhancing drugs. nih.gov Studies on these analogues showed high activity in mouse passive avoidance tests, suggesting their potential for treating cognitive deficits associated with neurodegenerative diseases like Alzheimer's. nih.gov

Furthermore, compounds incorporating the N-benzylpiperidine moiety have demonstrated a high affinity for sigma receptors, which are implicated in a variety of central nervous system (CNS) functions. nih.govnih.gov For instance, radioiodinated benzamide (B126) analogues of 1-benzyl-4-[N-[4'-(benzylsulfonyl) benzoyl-N-methylamino]ethyl]piperidine were found to bind to sigma sites with nanomolar affinity. nih.gov In vivo studies in rats and planar imaging in monkeys confirmed that these compounds can cross the blood-brain barrier and accumulate in the brain, indicating their potential utility in studying sigma receptor distribution. nih.gov Given these precedents, phenotypic screening of 4-amino-1-benzylpiperidin-2-one dihydrochloride (B599025) would likely focus on its potential as a nootropic agent or as a ligand for CNS receptors like the sigma receptor.

Antioxidant Activity Evaluation via In Vitro Assays (e.g., DPPH)

The piperidine-4-one nucleus is a common feature in molecules investigated for antioxidant properties. who.int The antioxidant potential of such compounds is often evaluated using in vitro assays like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging method. This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change that can be quantified spectrophotometrically. who.intresearchgate.net

Studies on various 2,6-diphenylpiperidine-4-one derivatives have demonstrated their capacity for radical scavenging. Research has shown that the antioxidant activity is significantly influenced by the substituents on the aryl rings. who.int For example, derivatives containing phenol (B47542) and methoxy (B1213986) groups exhibit superior antioxidant activity compared to their unsubstituted counterparts. who.int In one study, a 2,6-diphenylpiperidine-4-one derivative (Compound 1b) with such substitutions showed an IC50 value of 1.84±0.15 µg/ml, which is comparable to the standard antioxidant ascorbic acid (IC50 1.65±0.16 µg/ml). who.int Similarly, other research has highlighted that certain N-chloroacetyl-2,6-diphenylpiperidines exhibit promising antioxidant activities when compared against butylated hydroxyanisole (BHA). researchgate.net

Another relevant study on 1-(1-benzylpiperidin-4-yl)ethan-1-one derivatives, which share the N-benzylpiperidine core, demonstrated potent antioxidant properties in the oxygen radical absorbance capacity (ORAC) assay. nih.gov These findings suggest that the 4-amino-1-benzylpiperidin-2-one scaffold has a strong potential for antioxidant activity, which could be confirmed and quantified using standard in vitro assays like DPPH.

Compound ClassAssayKey FindingIC50 Value (µg/ml)Reference
Substituted 2,6-diphenylpiperidine-4-one (phenol & methoxy groups)DPPHActivity comparable to ascorbic acid1.84 ± 0.15 who.int
Unsubstituted 2,6-diphenylpiperidine-4-oneDPPHLower activity than substituted derivatives6.46 - 11.13 who.int
Ascorbic Acid (Standard)DPPHStandard antioxidant1.65 ± 0.16 who.int
N-chloroacetyl-2,6-diphenylpiperidines-Promising activity compared to BHANot specified researchgate.net
1-(1-benzylpiperidin-4-yl)ethan-1-one derivativesORACPotent antioxidant propertiesNot specified nih.gov

Structure-Activity Relationship (SAR) Studies

Elucidation of Key Pharmacophoric Features for Biological Activity

Structure-activity relationship (SAR) studies of related compounds have identified several key pharmacophoric features within the 4-amino-1-benzylpiperidin-2-one dihydrochloride structure that are likely crucial for its biological activity. The piperidin-4-one skeleton itself is considered a valuable pharmacophore, serving as a versatile intermediate for synthesizing highly functionalized heterocyclic compounds with diverse biological activities. who.intsemanticscholar.org

The N-benzyl group is a critical feature for conferring affinity to certain biological targets, particularly sigma receptors (σR). nih.gov Studies on various σR ligands show that the 1-benzylpiperidine (B1218667) moiety is a common structural motif responsible for high affinity and selectivity. nih.gov The aromatic ring and the nitrogen atom of the piperidine ring are key interaction points.

The 4-amino group introduces a basic center that can participate in hydrogen bonding and ionic interactions, which is often essential for receptor binding and biological activity. In cognition-enhancing 4-aminopiperidine derivatives, this group is vital for their pharmacological effect. nih.gov The presence of the carbonyl group at the 2-position creates a lactam ring, influencing the molecule's polarity, hydrogen bonding capability, and conformational rigidity.

Impact of Substituent Modifications on Potency and Selectivity

Modifications to the core piperidine structure have been shown to significantly impact biological potency and selectivity.

Substituents on the Benzyl (B1604629) Ring: While the parent compound has an unsubstituted benzyl group, SAR studies on analogous compounds frequently show that adding substituents to this aromatic ring can modulate activity. For example, in a series of benzylpiperidine–isatin hybrids designed as inhibitors of monoamine oxidases and acetylcholinesterase, substitutions on the benzyl ring were part of the strategy to optimize inhibitory profiles. researchgate.net

Modifications of the Piperidine Ring: In studies of 2,6-diphenylpiperidine-4-ones, the introduction of electron-donating groups like hydroxyl (phenol) and methoxy groups onto the phenyl rings at the 2 and 6 positions drastically increased antioxidant activity compared to the unsubstituted parent compound. who.int This highlights the sensitivity of the piperidone scaffold to electronic effects from its substituents.

Alterations to the Linker/Side Chain: In a series of sigma-1 receptor ligands containing a 1-benzylpiperidine moiety, the length of the linker connecting this group to a pyridine (B92270) ring was found to be a critical determinant of affinity. nih.gov Increasing the alkylamino linker length from n=0 (amino) to n=3 (propylamino) resulted in a nearly 10-fold increase in affinity for the human sigma-1 receptor. nih.gov This demonstrates that the spatial relationship between key pharmacophoric groups is crucial for optimal interaction with the biological target.

Stereochemical Influences on Biological Interactions

Stereochemistry is a pivotal factor that governs the biological activity of chiral compounds, as biomolecules like receptors and enzymes are themselves chiral. nih.gov For piperidine derivatives, the conformation of the six-membered ring and the spatial orientation of its substituents are critical for biological interactions.

The piperidine ring typically adopts a chair conformation to minimize steric strain, but the introduction of substituents or specific functional groups (like an N-acyl group) can lead to a preference for distorted boat or twist-boat conformations. researchgate.netsci-hub.se For example, NMR spectral data for certain N-acyl-c-3,t-3-dimethyl-r-2,c-6-diphenylpiperidin-4-ones indicate they exist in a distorted boat conformation, which is supported by X-ray crystallography. researchgate.net The specific conformation dictates the orientation of the substituents (axial vs. equatorial), which in turn affects how the molecule can fit into a binding pocket.

In chiral compounds, different enantiomers or diastereomers often exhibit significantly different biological activities. Studies on nature-inspired chiral molecules have shown that only specific stereoisomers display significant biological effects, often due to stereoselective uptake by cellular transport systems or differential binding to the target protein. nih.gov For 4-amino-1-benzylpiperidin-2-one, the carbon at the 4-position is a stereocenter. Therefore, the (R)- and (S)-enantiomers would be expected to have different potencies and/or selectivities for their biological targets. A full understanding of its biological profile would require the synthesis and evaluation of the individual enantiomers.

Potential Research Applications and Future Directions for 4 Amino 1 Benzylpiperidin 2 One Dihydrochloride

Utility as Chemical Probes and Biological Tools

The inherent functionalities of 4-amino-1-benzylpiperidin-2-one (B1442157) dihydrochloride (B599025) make it an attractive candidate for the development of chemical probes and biological tools. These tools are instrumental in the investigation of complex biological systems, enabling the detailed study of enzymes, receptors, and entire signaling pathways.

The piperidine (B6355638) scaffold is a well-established pharmacophore found in numerous biologically active compounds, indicating its ability to interact with a variety of biological targets. Derivatives of 4-aminopiperidine (B84694) have been investigated for their potential to modulate the activity of specific enzymes and receptors. For instance, substituted 4-amino-1-benzylpiperidine (B41602) compounds have been identified as muscarinic receptor antagonists, with selectivity for the M2 subtype over the M3 subtype. google.com This selectivity is crucial for developing therapeutic agents with fewer side effects. The core structure of 4-amino-1-benzylpiperidin-2-one dihydrochloride could be similarly modified to create probes that selectively target and elucidate the function of such receptors.

Furthermore, the 4-amino group provides a convenient handle for the attachment of reporter molecules, such as fluorescent tags or biotin, without significantly altering the core structure's binding properties. This would allow for the visualization and tracking of the target enzyme or receptor within a biological system, providing valuable insights into its localization and trafficking. The lactam functionality within the piperidine ring introduces a degree of conformational rigidity and polarity that could be exploited to fine-tune binding affinity and selectivity for specific protein targets.

By developing probes derived from this compound, researchers could gain a deeper understanding of various biological pathways. For example, piperidine derivatives are known to interact with sigma receptors, which are implicated in a variety of neurological disorders. nih.govnih.gov Probes based on this scaffold could be used to study the role of sigma receptors in neuropathic pain and other conditions. nih.govnih.gov

Scaffold for Novel Chemical Entity Development

The this compound structure represents a versatile scaffold for the synthesis of new chemical entities with potential therapeutic applications. Its modifiable functional groups and rigid core make it an ideal starting point for the design of compound libraries for high-throughput screening.

The piperidinone core is a privileged structure in medicinal chemistry, found in a wide range of pharmaceuticals. google.com By systematically modifying the substituents on the 4-amino group and the benzyl (B1604629) ring of this compound, it is possible to generate a diverse array of new compounds. For example, acylation of the amino group could lead to the discovery of potent enzyme inhibitors, while substitution on the aromatic ring could enhance binding affinity and selectivity for a particular target.

The lactam functionality offers an additional point for chemical modification, potentially leading to compounds with novel pharmacological profiles. Ring-opening of the lactam could provide access to a different class of acyclic derivatives, further expanding the chemical space that can be explored from this starting scaffold. The development of such derivatives could target a wide range of diseases, from central nervous system disorders to cancer. guidechem.com

Derivative Class Potential Therapeutic Target Modification Strategy
Acylated AminesProteases, KinasesAcylation of the 4-amino group with various carboxylic acids or sulfonyl chlorides.
Substituted BenzylsGPCRs, Ion ChannelsIntroduction of electron-donating or -withdrawing groups on the benzyl ring.
Ring-Opened LactamsVariousHydrolysis or reductive cleavage of the lactam ring to yield amino acid derivatives.

While the synthesis of piperidine derivatives is well-established, the introduction of the 2-oxo functionality and the 4-amino group in a stereocontrolled manner can present synthetic challenges. researchgate.netnih.gov Future research in this area could focus on developing more efficient and scalable synthetic routes to this compound and its analogues. This might involve the use of novel catalytic methods or the development of innovative cyclization strategies.

Improving synthetic efficiency is crucial for the cost-effective production of these compounds for further research and potential clinical development. The exploration of multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, could be a particularly fruitful avenue for enhancing synthetic efficiency. ub.edu

Unexplored Research Avenues and Gaps in Current Understanding

Despite the potential of this compound, there are significant gaps in our understanding of its chemical and biological properties. To date, there is a lack of published research specifically investigating the pharmacological profile of this compound.

Future research should aim to address the following unexplored avenues:

Comprehensive Pharmacological Profiling: A systematic evaluation of the binding affinity of this compound against a broad panel of receptors, enzymes, and ion channels is needed to identify its primary biological targets.

Structural Biology Studies: Obtaining co-crystal structures of this compound bound to its biological targets would provide invaluable insights into its mode of action and facilitate the rational design of more potent and selective derivatives.

Investigation of Stereochemistry: The 4-position of the piperidine ring is a stereocenter. The synthesis and pharmacological evaluation of the individual enantiomers of this compound are essential, as different stereoisomers often exhibit distinct biological activities.

Exploration of Novel Therapeutic Areas: While the piperidine scaffold is well-represented in neuroscience drug discovery, the potential of this compound derivatives in other therapeutic areas, such as oncology or infectious diseases, remains largely unexplored. For example, certain piperidine derivatives have shown antimicrobial activity.

Integration of Multi-Omics Data for Comprehensive Mechanistic Insights

A deep understanding of the biological effects of this compound can be achieved through the integration of various "omics" data. This holistic approach can provide a comprehensive view of the compound's impact on cellular and organismal systems. Future research could focus on generating and integrating datasets from genomics, transcriptomics, proteomics, and metabolomics to build a detailed picture of the compound's mechanism of action.

Genomics and Transcriptomics: Initial studies could involve profiling changes in gene expression in relevant cell lines or animal models treated with the compound. This would help identify signaling pathways and cellular processes that are modulated by this compound. For instance, alterations in the expression of genes related to inflammation, apoptosis, or cell cycle regulation could point towards its potential therapeutic applications.

Proteomics: Quantitative proteomics, using techniques like mass spectrometry, can reveal changes in the abundance and post-translational modifications of proteins following treatment with the compound. This can help in identifying direct protein targets or downstream effectors of the compound's activity.

Metabolomics: By analyzing the global metabolic profile, researchers can understand how this compound affects cellular metabolism. This could uncover novel mechanisms of action and potential biomarkers to monitor the compound's effects.

The integration of these multi-omics datasets, through sophisticated bioinformatics and systems biology approaches, would allow for the construction of detailed network models of the compound's biological effects. This comprehensive understanding is crucial for identifying its primary molecular targets and predicting its therapeutic efficacy and potential off-target effects.

Table 1: Potential Multi-Omics Approaches for Mechanistic Elucidation

Omics Level Technique Potential Insights
Genomics DNA sequencing, CRISPR screens Identification of genetic determinants of sensitivity/resistance.
Transcriptomics RNA-sequencing (RNA-Seq) Elucidation of modulated signaling pathways and gene networks.
Proteomics Mass Spectrometry (MS) Identification of direct protein targets and downstream effectors.
Metabolomics Nuclear Magnetic Resonance (NMR), MS Understanding of the compound's impact on cellular metabolism.

Exploration of Novel Biological Targets and Interaction Modalities

The chemical structure of this compound suggests the potential for interaction with a variety of biological targets. The piperidine scaffold is a common feature in many neuroactive and psychoactive drugs, hinting at potential central nervous system (CNS) applications.

In Silico Screening: Computational methods, such as molecular docking and virtual screening, can be employed to predict potential biological targets. These in silico approaches can screen large databases of protein structures to identify those that may bind to this compound with high affinity. Web-based tools like SwissTargetPrediction can offer initial hypotheses on the compound's protein targets based on its chemical structure.

Experimental Target Identification: Following in silico predictions, experimental validation is crucial. Techniques such as affinity chromatography, chemical proteomics, and thermal shift assays can be used to identify direct binding partners of the compound in a cellular context.

Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a series of analogues of this compound can provide valuable insights into its structure-activity relationship. By systematically modifying the amino, benzyl, and piperidin-2-one moieties, researchers can understand how each part of the molecule contributes to its biological activity and selectivity for its target(s). This iterative process of design, synthesis, and testing is fundamental to the optimization of lead compounds in drug discovery. Research on other piperidine derivatives has shown that even small structural modifications can significantly alter their biological activity and target profile.

Table 2: Potential Biological Targets for Piperidine Derivatives

Target Class Specific Examples Potential Therapeutic Area
Receptors Sigma (σ) receptors, Histamine H3 receptors nih.gov Neuropathic pain, Neurodegenerative diseases nih.gov
Enzymes Acetylcholinesterase (AChE), Pancreatic lipase (B570770) mdpi.com Alzheimer's disease, Obesity mdpi.com
Ion Channels Voltage-gated ion channels Neurological disorders
Transporters Neurotransmitter transporters Psychiatric disorders

Development of Advanced Analytical Techniques for Compound Characterization and Quantification

To support preclinical and potential clinical development, robust and sensitive analytical methods for the characterization and quantification of this compound are essential.

Structural Characterization: A comprehensive structural characterization of the compound is the first step. This would involve the use of various spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry of the molecule.

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern, which is useful for identification.

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in the molecule. derpharmachemica.com

X-ray Crystallography: To determine the three-dimensional structure of the compound in its solid state, providing definitive stereochemical information.

Quantitative Analysis: The development of sensitive and specific quantitative assays is crucial for pharmacokinetic and pharmacodynamic studies.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as UV-Visible or mass spectrometry (LC-MS), is a powerful technique for the separation, identification, and quantification of the compound in biological matrices like plasma, urine, and tissue samples. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS can offer high resolution and sensitivity.

The development of these analytical methods will be instrumental in understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, which are critical for its advancement as a potential therapeutic agent.

Table 3: Analytical Techniques for the Study of Piperidine Derivatives

Technique Application Reference
NMR Spectroscopy Structural elucidation and confirmation. derpharmachemica.com
Mass Spectrometry Molecular weight determination and structural analysis. researchgate.net
FTIR Spectroscopy Identification of functional groups. derpharmachemica.com
HPLC Separation and quantification in various matrices. researchgate.netnih.gov
UV-Visible Spectrophotometry Quantitative analysis based on light absorption. researchgate.net

Q & A

Q. What are the recommended synthetic routes for 4-amino-1-benzylpiperidin-2-one dihydrochloride?

The synthesis typically involves multi-step procedures starting with benzyl bromide derivatives and piperidin-4-amine. Key steps include:

  • Alkylation : Reacting piperidin-4-amine with a benzyl halide (e.g., 4-fluoro-2-methylbenzyl bromide) under basic conditions to form the benzyl-piperidine intermediate.
  • Salt Formation : Treating the free base with hydrochloric acid to precipitate the dihydrochloride salt, enhancing solubility and stability.
  • Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) . Note: Optimization of reaction time, solvent polarity, and stoichiometry is critical for yield improvement.

Q. How does the dihydrochloride form influence solubility and stability compared to the free base?

The dihydrochloride salt increases aqueous solubility due to ionic interactions, making it preferable for biological assays. Stability is enhanced under controlled storage (2–8°C, desiccated). Comparative studies of analogous dihydrochlorides show:

PropertyDihydrochlorideHydrochloride
Solubility in H₂OHigh (freely soluble)Moderate
HygroscopicityLowHigh
Storage StabilityStable at room temperatureRequires refrigeration
These properties are derived from structurally related compounds .

Q. What analytical methods validate the purity and structure of this compound?

  • Chromatography : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases.
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to confirm proton environments and carbon frameworks.
  • Mass Spectrometry : High-resolution MS (ESI+) for molecular ion verification (e.g., [M+H]⁺ = 249.1 m/z).
  • Elemental Analysis : Confirms Cl⁻ content (~21.3% for dihydrochloride) .

Advanced Research Questions

Q. How might structural modifications to the benzyl or piperidine moieties alter biological activity?

Substitutions on the benzyl group (e.g., fluoro, nitro) or piperidine ring (e.g., difluoro) can modulate receptor binding affinity. For example:

  • Electron-Withdrawing Groups (e.g., -NO₂ at the 3-position) enhance stability but may reduce cellular permeability.
  • Lipophilic Modifications (e.g., methoxy groups) improve blood-brain barrier penetration. Systematic SAR studies using enzyme inhibition assays (e.g., LSD1 or PDE4) are recommended to quantify effects .

Q. How should researchers address contradictions in reported biological activity data?

  • Control for Salt Form : Confirm via XRD or NMR that the dihydrochloride (vs. hydrochloride) is used, as salt form affects bioavailability .
  • Impurity Profiling : Use HPLC-MS to detect trace intermediates (e.g., unreacted benzyl halides) that may skew results .
  • Biological Replicates : Include ≥3 independent assays to account for variability in cell-based studies.

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Design of Experiments (DOE) : Vary temperature (40–80°C), solvent (DMF vs. THF), and catalyst (e.g., K₂CO₃) to identify optimal conditions.
  • Process Monitoring : Use in-situ FTIR or TLC to track reaction progression and minimize byproducts.
  • Automation : Continuous flow reactors improve consistency in dihydrochloride precipitation .

Q. What protocols ensure rigorous impurity profiling during synthesis?

  • Reference Standards : Compare against pharmacopeial impurities (e.g., EP/JP standards) using HPLC-UV.
  • Forced Degradation : Expose the compound to heat (60°C), light (UV), and acidic/alkaline conditions to identify degradation products.
  • Limit Tests : Quantify residual solvents (e.g., DMF) via GC-MS per ICH Q3C guidelines .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Docking Studies : Use software like AutoDock Vina to predict binding modes to targets (e.g., LSD1 or PDE4).
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from enzyme assays.
  • ADMET Prediction : Tools like SwissADME forecast bioavailability and toxicity early in design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.